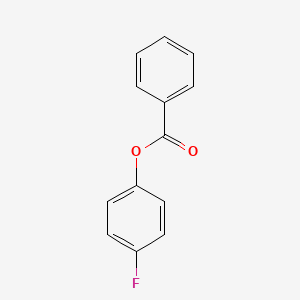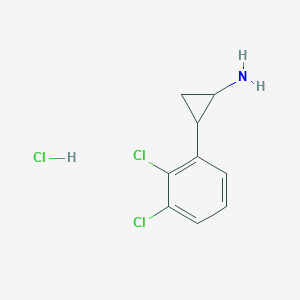
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene is an organic compound with the molecular formula C7H4ClF2NO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a difluoromethoxy group, and a nitro group attached to the benzene ring
準備方法
The synthesis of 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-Chloro-3-(difluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to enhance yield and selectivity. These methods often require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反応の分析
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as the nitro and difluoromethoxy groups can influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The nitro group, for example, can undergo bioreduction to form reactive intermediates that may interact with biological macromolecules.
類似化合物との比較
1-Chloro-3-(difluoromethoxy)-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a similar structure but with a fluorine atom instead of the difluoromethoxy group. It exhibits different reactivity and applications due to the difference in functional groups.
1-Chloro-3-(difluoromethoxy)-2-methylbenzene: This compound has a methyl group instead of the nitro group
特性
IUPAC Name |
1-chloro-3-(difluoromethoxy)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-2-1-3-5(14-7(9)10)6(4)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMMAGJQDIXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B6285939.png)


![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
